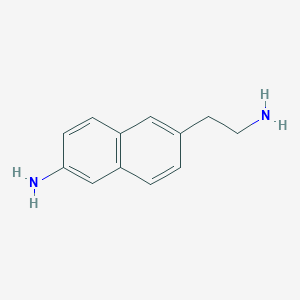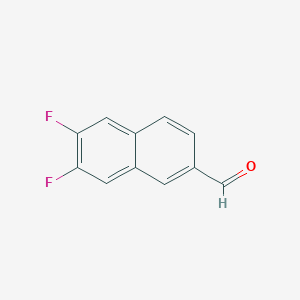
6,7-Difluoronaphthalene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Difluoronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H6F2O It is a derivative of naphthalene, where two hydrogen atoms are replaced by fluorine atoms at the 6th and 7th positions, and an aldehyde group is attached to the 2nd position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoronaphthalene-2-carbaldehyde typically involves the regioselective functionalization of difluoronaphthalene derivatives. One common method includes the lithiation of 2,3-difluoronaphthalene followed by formylation. The reaction conditions often involve the use of butyllithium (BuLi) as a base and subsequent treatment with a formylating agent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions: 6,7-Difluoronaphthalene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 6,7-Difluoronaphthalene-2-carboxylic acid.
Reduction: 6,7-Difluoronaphthalene-2-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学的研究の応用
6,7-Difluoronaphthalene-2-carbaldehyde has several applications in scientific research:
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a building block for pharmaceuticals.
作用機序
The mechanism of action of 6,7-Difluoronaphthalene-2-carbaldehyde largely depends on its chemical reactivity. The presence of fluorine atoms can influence the electron density of the aromatic ring, making it more reactive towards electrophilic and nucleophilic attacks. The aldehyde group can participate in various condensation reactions, forming Schiff bases and other derivatives that can interact with biological targets .
類似化合物との比較
6-Fluoronaphthalene-2-carbaldehyde: Similar structure but with only one fluorine atom.
2,3-Difluoronaphthalene: Lacks the aldehyde group but has two fluorine atoms at different positions.
6,7-Difluoronaphthalene-1-carbaldehyde: Similar structure but with the aldehyde group at the 1st position.
Uniqueness: The presence of two fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it a valuable intermediate in organic synthesis and material science .
特性
分子式 |
C11H6F2O |
|---|---|
分子量 |
192.16 g/mol |
IUPAC名 |
6,7-difluoronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H6F2O/c12-10-4-8-2-1-7(6-14)3-9(8)5-11(10)13/h1-6H |
InChIキー |
CJMKRCDHULYJOT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=C(C=C2C=C1C=O)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


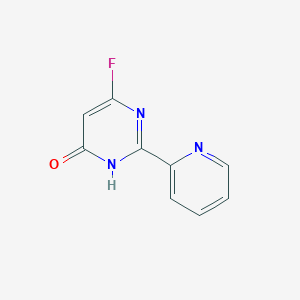
![Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15070420.png)
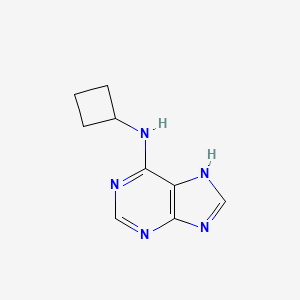

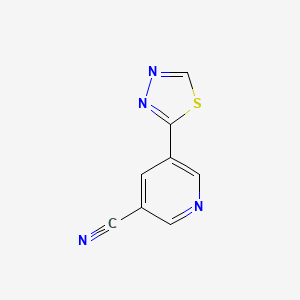
![6,7-Difluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B15070443.png)

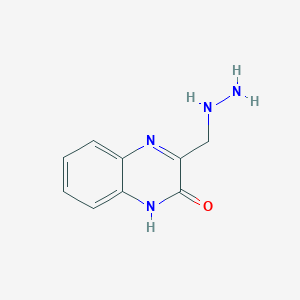
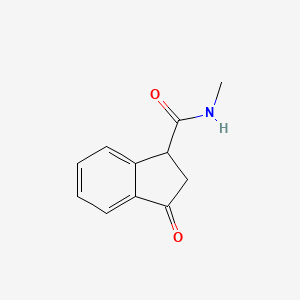
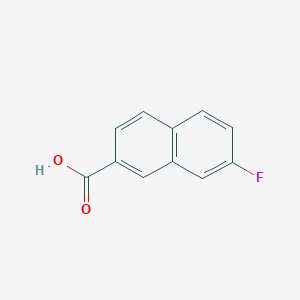
![8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15070475.png)
![3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one](/img/structure/B15070483.png)
